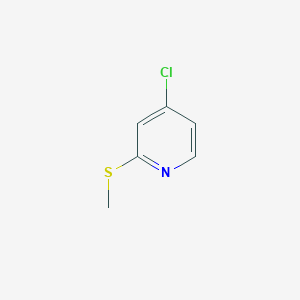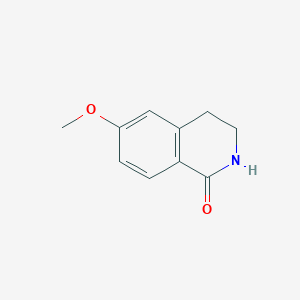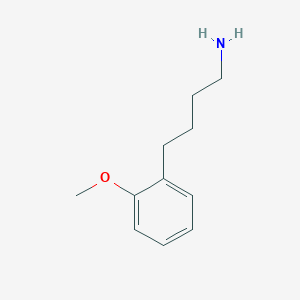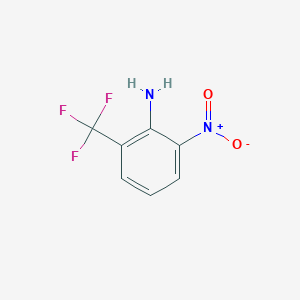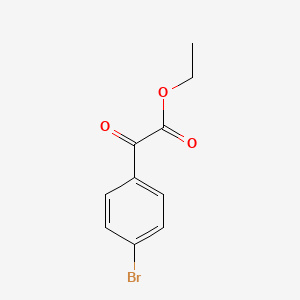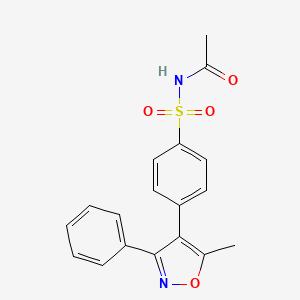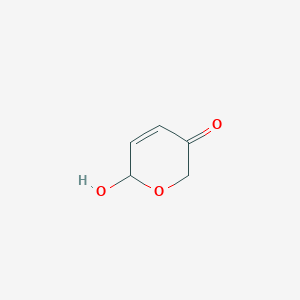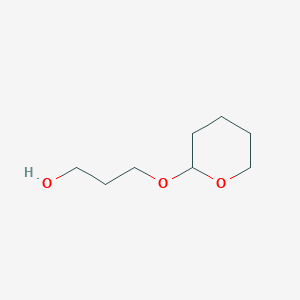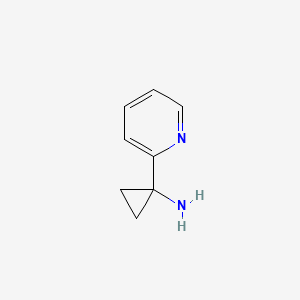
1-(ピリジン-2-イル)シクロプロパンアミン
概要
説明
1-(Pyridin-2-yl)cyclopropanamine, also known as 1-(2-pyridinyl)cyclopropanamine hydrochloride, is a chemical compound with the molecular weight of 170.64 . It is a salt with chloride .
Synthesis Analysis
There are several methods for the synthesis of compounds similar to 1-(Pyridin-2-yl)cyclopropanamine. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The InChI code for 1-(Pyridin-2-yl)cyclopropanamine is 1S/C8H10N2.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h1-3,6H,4-5,9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(Pyridin-2-yl)cyclopropanamine is a hydrochloride salt . It should be stored at room temperature, kept dry and cool .科学的研究の応用
不斉合成における触媒
1-(ピリジン-2-イル)シクロプロパンアミン: は、カルボニル化合物の不斉転移水素化のためのルテニウム触媒における配位子として使用されてきました 。このプロセスは、医薬品やファインケミカルにおける重要な構成要素であるキラルアルコールの製造に不可欠です。
抗線維化活性研究
研究では、1-(ピリジン-2-イル)シクロプロパンアミンに関連する化合物の潜在的な抗線維化活性が示唆されています 。これは、結合組織の過剰形成を伴い、臓器不全につながる可能性のある線維症疾患の治療薬開発におけるその使用を示唆しています。
材料科学における応用
この化合物の構造的特徴により、材料科学、特に特定の機械的特性または耐薬品性を必要とする新しい高分子材料の開発における研究対象となっています .
化学合成
化学合成において、1-(ピリジン-2-イル)シクロプロパンアミンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのシクロプロパン環は、さらなる官能基化のための反応部位を提供します .
クロマトグラフィー
その独特の化学的性質により、この化合物は、クロマトグラフィーにおいて、関連物質の分析のための標準物質または誘導体として使用できます .
分析化学
分析化学において、1-(ピリジン-2-イル)シクロプロパンアミンは、分光光度法や質量分析などのさまざまな分析手法で使用される試薬または試薬の前駆体として役立ちます .
薬理学研究
この化合物の生物系との相互作用は、潜在的な薬理学的応用について調査できます。 さまざまな受容体や酵素に結合する能力は、創薬における貴重なツールとなる可能性があります .
神経学的研究
アミン基を考えると、1-(ピリジン-2-イル)シクロプロパンアミンは、中枢神経系への影響について調査できます。これは、神経学的状態または治療に関する新たな知見につながる可能性があります .
Safety and Hazards
特性
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVLXTZHPZXHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455286 | |
| Record name | 1-(pyridin-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-37-6 | |
| Record name | 1-(pyridin-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
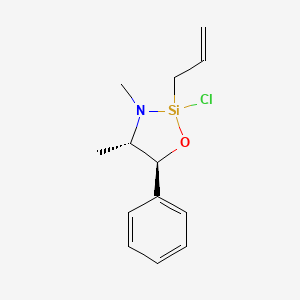
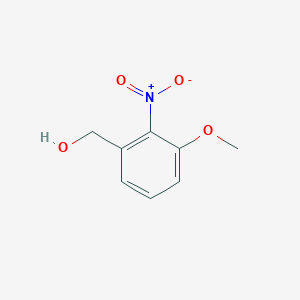

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
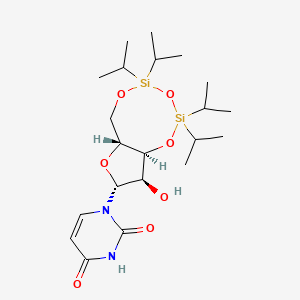
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
